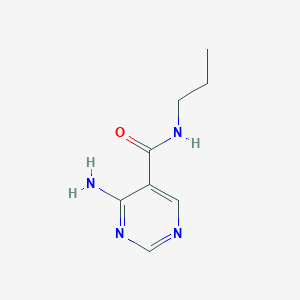

4-Amino-N-propylpyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N4O |

|---|---|

Molecular Weight |

180.21 g/mol |

IUPAC Name |

4-amino-N-propylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C8H12N4O/c1-2-3-11-8(13)6-4-10-5-12-7(6)9/h4-5H,2-3H2,1H3,(H,11,13)(H2,9,10,12) |

InChI Key |

FCFCLIYZMWHUGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CN=CN=C1N |

Origin of Product |

United States |

Synthetic Strategies for 4 Amino N Propylpyrimidine 5 Carboxamide and Analogous Structures

General Methodologies for Pyrimidine (B1678525) Ring Construction

The formation of the central pyrimidine scaffold is the initial and critical phase in the synthesis of 4-Amino-N-propylpyrimidine-5-carboxamide and related compounds. Key strategies include multicomponent reactions that build the ring in a single step and more traditional cyclocondensation approaches.

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a powerful one-pot, three-component reaction for creating 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335). wikipedia.orgsennosbiotech.com This reaction has become a highly useful tool for synthesizing compounds that feature a pyrimidine core. sennosbiotech.com The classical Biginelli reaction often requires strong acid catalysis and can suffer from long reaction times and low yields. sennosbiotech.com

The accepted mechanism involves a series of bimolecular reactions. wikipedia.org It is generally believed to begin with the acid-catalyzed condensation of the aldehyde and urea to form an iminium intermediate. This is followed by the nucleophilic addition of the β-keto ester enolate to the iminium ion. The final step is a ring-closing condensation to form the dihydropyrimidine (B8664642) product. wikipedia.org

Modern variations have significantly improved the efficiency and scope of the Biginelli reaction. These include the use of various Lewis and Brønsted acid catalysts, solid-phase protocols suitable for combinatorial chemistry, and the application of green chemistry principles such as solvent-free conditions. wikipedia.orgsennosbiotech.com For instance, one-pot synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines has been achieved through a Biginelli-type condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine (B92328) hydrochloride. nih.gov

Table 1: Core Components of the Classical Biginelli Reaction

| Component No. | Type of Reagent | Example | Role |

|---|---|---|---|

| 1 | Aldehyde | Benzaldehyde | Provides the C4 and substituent at C4 |

| 2 | β-Dicarbonyl Compound | Ethyl Acetoacetate | Provides C5, C6, and their substituents |

Cyclocondensation reactions provide a versatile alternative to multicomponent reactions for constructing the pyrimidine ring. These methods typically involve the stepwise reaction of two components that contain the necessary fragments to form the heterocyclic system.

A common strategy involves the reaction of an amidine with a three-carbon component. For example, the pyrimidine core can be constructed by treating amidines with diethyl (ethoxymethylidene)propanedioate in the presence of a base like sodium ethoxide. researchgate.net This approach allows for the introduction of various substituents at the C-2 position depending on the choice of the starting amidine. researchgate.net

Another effective one-pot cyclocondensation method for synthesizing pyrimidine-5-carboxamides and pyrimidine-5-carbonitriles uses a mixture of a substituted aldehyde, cyanoacetamide (for carboxamides) or malononitrile (B47326) (for carbonitriles), and urea or thiourea. ias.ac.in This reaction can be carried out under solvent-free conditions using ammonium (B1175870) chloride as an inexpensive and neutral catalyst, offering an eco-friendly and efficient route to these pyrimidine derivatives. ias.ac.in The use of cyanoacetamide directly leads to the formation of the pyrimidine-5-carboxamide core. ias.ac.in

Once the pyrimidine-5-carboxylic acid core is established, the final carboxamide moiety can be introduced through a directed amidation reaction. This is a standard transformation in organic chemistry where a carboxylic acid is converted into an amide. libretexts.orgkhanacademy.org

Directly reacting a carboxylic acid with an amine is often difficult and requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically "activated" first. Common methods for activating the carboxylic acid include converting it to a more reactive acyl chloride or using coupling agents. khanacademy.org

In the synthesis of complex pyrimidine-5-carboxamides, specialized coupling reagents are frequently employed to facilitate the formation of the amide bond with an amine (such as n-propylamine for the title compound) under mild conditions. Widely used coupling systems include carbodiimides like (1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide) (WSC or EDCI), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net This process involves the in-situ formation of a highly reactive activated ester, which then readily reacts with the amine to yield the desired amide. researchgate.net

Specific Synthetic Pathways to N-Alkylpyrimidine-5-carboxamides

The synthesis of N-alkylpyrimidine-5-carboxamides, such as N-(piperidin-3-yl)pyrimidine-5-carboxamides, often involves a multi-step sequence where the pyrimidine ring is first constructed and then the N-alkylamide side chain is appended. researchgate.net

A representative synthesis can be outlined in two main stages:

Pyrimidine Core Synthesis : The process starts with the formation of a 2-substituted-4-chloropyrimidine-5-carboxylate ester. This is typically achieved by first performing a cyclocondensation reaction between an appropriate amidine (e.g., acetamidine (B91507) for a C2-methyl group) and a malonate derivative like diethyl (ethoxymethylidene)propanedioate to form a 4-hydroxypyrimidine (B43898). researchgate.net The hydroxyl group is then converted to a chloro group using a chlorinating agent like phosphoryl chloride (POCl₃). researchgate.net

Amidation and Functionalization : The chloro group at the C-4 position is displaced by a nucleophilic substitution with an amine (e.g., furfurylamine). Following this, the ester at the C-5 position is hydrolyzed to the corresponding carboxylic acid. researchgate.net The final step is the crucial amide bond formation, where the pyrimidine-5-carboxylic acid is coupled with the desired N-alkylamine (e.g., n-propylamine) using standard peptide coupling reagents like WSC and HOBt to yield the final N-alkylpyrimidine-5-carboxamide. researchgate.net

Table 2: Example Synthetic Route for N-Substituted Pyrimidine-5-Carboxamides

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclocondensation | Amidine, Diethyl (ethoxymethylidene)propanedioate, NaOEt | 4-Hydroxypyrimidine-5-carboxylate |

| 2 | Chlorination | POCl₃ | 4-Chloropyrimidine-5-carboxylate |

| 3 | Nucleophilic Substitution | Amine (e.g., Furfurylamine) | 4-Aminopyrimidine-5-carboxylate |

| 4 | Hydrolysis | NaOH or LiOH | 4-Aminopyrimidine-5-carboxylic acid |

Chemical Modification and Functionalization of the Pyrimidine-5-carboxamide Core

Further diversification of the pyrimidine-5-carboxamide scaffold can be achieved by modifying the core structure. Late-stage functionalization is a powerful strategy in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies.

The C-2 position of the pyrimidine ring is a common site for chemical modification. While classical syntheses can install substituents at C-2 by choosing the appropriate amidine during the initial cyclization, modern methods allow for direct C-H functionalization on a pre-formed pyrimidine ring. researchgate.netnih.gov

One innovative "deconstruction-reconstruction" strategy allows for the net C-H functionalization at the C-2 position. nih.gov This process involves activating the pyrimidine with a reagent, cleaving the ring to form an intermediate, and then recyclizing it with a new amidine to install a different C-2 substituent. This method is effective for introducing alkyl groups (like methyl and cyclopropyl) and even trifluoromethyl groups. nih.gov

Another advanced approach is the direct C2-selective amination of pyrimidines. researchgate.net This method utilizes a specially designed reagent platform that leads to the formation of a pyrimidinyl iminium salt intermediate, which can then be converted in situ to various 2-amino pyrimidine products. This site-selective C-H functionalization avoids the need for pre-functionalized substrates and is compatible with a wide range of sensitive functional groups. researchgate.net

Substitutions at the Pyrimidine C-4 Position

The C-4 position of the pyrimidine ring is a critical site for structural modification, often influencing the biological activity of the molecule. Various synthetic strategies have been developed to introduce a diverse range of substituents at this position, moving beyond the simple amino group. A primary method for C-4 functionalization involves the activation of the C-4 amide/lactam functionality in a pyrimidine or nucleoside precursor, followed by nucleophilic displacement. nih.gov

A facile and common approach involves the in-situ activation of the C-4 carbonyl group (in a pyrimidinone precursor) or an existing C-4 substituent. For instance, reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can convert the C-4 position into a highly reactive O⁴-(benzotriazol-1-yl) intermediate. nih.gov This intermediate is not typically isolated but is reacted directly with a variety of nucleophiles. nih.govnih.gov This method allows for the introduction of numerous functionalities, including different amines and thiols. nih.gov

Alternative leaving groups can also be installed at the C-4 position to facilitate nucleophilic substitution. Chlorinating agents such as thionyl chloride (SOCl₂) with DMF or phosphorus oxychloride (POCl₃) can convert a 4-hydroxypyrimidine to a 4-chloropyrimidine. nih.gov These chloro derivatives are labile and are often used immediately for subsequent reactions. nih.gov Similarly, sulfonyl derivatives, particularly 2,4,6-triisopropylbenzenesulfonyl, have been used to create stable, reactive intermediates for substitution reactions. nih.gov

Research into pyrimidine-5-carboxamide derivatives has demonstrated the successful incorporation of various groups at the C-4 position. Examples include the substitution with anilino groups, such as in 4-(3-methylanilino)-2-[(2-ureidoethyl)amino]pyrimidine-5-carboxamide, and phenoxy groups in a series of 4-phenoxypyrimidine-5-carboxamide derivatives. google.comnih.gov These substitutions are crucial for exploring the structure-activity relationships (SAR) of these compounds. nih.gov

The following table summarizes various nucleophiles used for substitution at the C-4 position of pyrimidine rings, based on studies of pyrimidine nucleosides which provide a model for these transformations. nih.gov

| Nucleophile Category | Specific Nucleophile Example | Resulting C-4 Substituent | Reference |

| Alkyl Amines | Propylamine | N⁴-Propyl | nih.gov |

| Benzylamine | N⁴-Benzyl | nih.gov | |

| Aryl Amines | Aniline | N⁴-Phenyl | nih.gov |

| p-Toluidine | N⁴-p-Tolyl | nih.gov | |

| Thiols | Thiophenol | S⁴-Phenyl | nih.gov |

| 1-Dodecanethiol | S⁴-Dodecyl | nih.gov |

Modifications of the N-Propylcarboxamide Moiety

The N-propylcarboxamide group at the C-5 position is another key site for synthetic modification, allowing for fine-tuning of a compound's properties. Modifications can involve altering the N-alkyl group or transforming the entire carboxamide functional group into a bioisostere.

Studies on analogous pyrimidine-5-carboxamide systems have explored the impact of varying the N-substituent of the amide. For instance, in a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives designed as STAT6 inhibitors, the amide nitrogen was substituted with a wide variety of groups. nih.gov While the parent compound in this series was an N-H carboxamide, derivatives were synthesized with benzyl, substituted benzyl, and other aromatic and aliphatic groups to probe the SAR. nih.gov The synthesis typically involves the amidation of a pyrimidine-5-carboxylic acid or its activated ester derivative with the desired primary or secondary amine.

One notable finding from this research was that the introduction of a benzylamino group at the C-4 position and specific substitutions on the N-benzylamide moiety led to highly potent compounds. nih.gov For example, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) demonstrated potent STAT6 inhibition with an IC₅₀ value of 21 nM. nih.gov This highlights the synergistic effect of modifications at both the C-4 and C-5 positions.

The entire carboxamide functional group can also be chemically transformed. For instance, the C-5 carboxamide can be converted into a carboximidohydrazide. nih.gov This is typically achieved by first converting the C-5 carbonitrile precursor into an imidohydrazide by reacting it with hydrazine (B178648) hydrate. nih.gov This resulting 5-carboximidohydrazide can then be further reacted with aldehydes to form N'-arylmethylidene-carboximidohydrazides, introducing significant structural diversity. nih.gov

The table below presents data from a study on STAT6 inhibitors, illustrating how modifications to the N-substituent of the pyrimidine-5-carboxamide group, along with C-4 substitutions, affect inhibitory activity. nih.gov

| Compound | C-4 Substituent | N-Substituent of 5-Carboxamide | STAT6 IC₅₀ (nM) |

| 2a | -NH₂ | -H | 1300 |

| 2d | -NH(benzyl) | -H | 81 |

| 2j | -NH(3-chlorobenzyl) | -H | 37 |

| 2t (AS1517499) | -NH(benzyl) | -H (with 3-chloro on the 2-{[2-(4-hydroxyphenyl)ethyl]amino} moiety) | 21 |

In Vitro Biological Evaluation and Pharmacological Mechanisms of Pyrimidine 5 Carboxamide Derivatives

Kinase Inhibition Profiles

The pyrimidine-5-carboxamide scaffold has proven to be a versatile template for the development of inhibitors targeting several important kinase families. These kinases play crucial roles in cell cycle regulation, signal transduction, and inflammatory processes, making them attractive targets for therapeutic intervention.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1, CDK2)

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle, and their deregulation is a common feature in many human cancers. Consequently, small molecule inhibitors of CDKs are being investigated as potential cancer therapies. The 2,4-diamino-5-ketopyrimidine core has been identified as a critical structure for CDK inhibitory activity. Further development led to a series of analogues with potent inhibitory activities against CDK1, CDK2, and CDK4.

A novel series of pyrrolidine-carboxamide derivatives were developed and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and CDK2. nih.gov Several of these compounds demonstrated efficient inhibition of CDK2, with IC50 values ranging from 15 to 31 nM, which compares favorably to the reference drug dinaciclib (B612106) (IC50 = 20 nM). nih.gov Specifically, compounds designated as 7e, 7g, 7k, 7n, and 7o showed preferential inhibitory activity against the CDK2 isoform. nih.gov The most potent of these, compound 7g, also exhibited significant antiproliferative activity against various cancer cell lines, including epithelial, breast, and colon cancer. nih.gov

| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| 7e | CDK2 | 15 | Dinaciclib | 20 |

| 7g | CDK2 | 21 | Dinaciclib | 20 |

| 7k | CDK2 | 18 | Dinaciclib | 20 |

| 7n | CDK2 | 25 | Dinaciclib | 20 |

| 7o | CDK2 | 31 | Dinaciclib | 20 |

Calcium/Calmodulin-Dependent Serine Protein Kinase (CASK) Inhibition

Calcium/calmodulin-dependent serine protein kinase (CASK) is a member of the membrane-associated guanylate kinase (MAGUK) family. nih.gov It acts as a scaffolding protein at neuronal synapses and is implicated in various diseases, including X-linked mental retardation, making it a potential drug target. nih.govnih.gov CASK is classified as a pseudokinase due to the lack of a standard DFG motif, which is replaced by a GFG motif. nih.gov

Structure-based design has led to the development of highly potent and selective CASK inhibitors based on a 2,4-diaminopyrimidine-5-carboxamide (B3032972) scaffold. nih.gov These inhibitors were specifically designed to target an unusual pocket created by the GFG motif, providing a novel strategy for developing ligands for pseudokinases. nih.gov This research has yielded the first chemical probes for investigating the biological functions of CASK. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. nih.gov Mutations and overexpression of EGFR are linked to various cancers, making it a key target for cancer therapy. nih.gov Pyrimidine-based compounds have been extensively developed as EGFR tyrosine kinase inhibitors. nih.govsci-hub.se

Different pyrimidine-based scaffolds have shown significant inhibitory activity against both wild-type and mutant forms of EGFR. For instance, new pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated, with some compounds showing potent EGFR inhibition. nih.gov Compound 16 in one study demonstrated an IC50 value of 0.034 μM, while compound 4 had an IC50 of 0.054 μM. nih.gov Another study on pyrrolidine-carboxamide derivatives identified compounds with IC50 values against EGFR ranging from 87 to 107 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). nih.gov Furthermore, certain 2-anilino-pyrimidine derivatives have shown high potency against double mutant EGFR (L858R/T790M) with IC50 values as low as 0.4 nM. sci-hub.se

| Compound Class | Specific Compound | Target | IC50 (µM) |

| Pyrazolo[3,4-d]pyrimidine | 4 | EGFR | 0.054 |

| Pyrazolo[3,4-d]pyrimidine | 15 | EGFR | 0.135 |

| Pyrazolo[3,4-d]pyrimidine | 16 | EGFR | 0.034 |

| 2-anilino-pyrimidine | WZ4002 analog | EGFR L858R/T790M | 0.037 |

| Pyrrolo-pyrimidine | 32a | EGFR | 0.0009 |

| Pyrrolidine-carboxamide | 7g | EGFR | 0.092 |

Salt-Inducible Kinase (SIK) Inhibition

Salt-inducible kinases (SIKs), including SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They are crucial regulators of inflammatory responses, particularly in macrophages. nih.gov Inhibition of SIKs has emerged as a promising therapeutic strategy for inflammatory conditions. nih.govresearchgate.net

Researchers have designed and synthesized a series of pyrimidine-5-carboxamide derivatives as novel SIK inhibitors, using the pan-SIK inhibitor HG-9-91-01 as a starting point. nih.govresearchgate.net This effort aimed to improve the drug-like properties of the parent compound, which suffered from poor pharmacokinetics. nih.gov The optimization led to the discovery of compound 8h , which demonstrated favorable activity and selectivity for SIK1 and SIK2, along with excellent metabolic stability and enhanced in vivo exposure. nih.gov Mechanistically, compound 8h was shown to up-regulate the anti-inflammatory cytokine IL-10 and reduce the pro-inflammatory cytokine IL-12 in macrophages. nih.gov

| Compound | Target Kinase | Key Findings |

| HG-9-91-01 | SIK1, SIK2, SIK3 | Potent pan-SIK inhibitor with poor drug-like properties. |

| 8h | SIK1/2 | Favorable activity and selectivity, excellent metabolic stability, and enhanced in vivo exposure. |

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. nih.govresearchgate.net It plays a vital role in B-cell proliferation, differentiation, and survival, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.govnih.gov

The pyrimidine (B1678525) nucleus is a common feature in many BTK inhibitors. nih.gov A series of pyridine (B92270) and pyrimidine carboxamides have been developed as potent and selective covalent inhibitors of BTK. nih.gov One such pyridine carboxamide, compound 8 , exhibited excellent biochemical potency with an IC50 of 0.6 nM against BTK and was relatively selective across a large kinase panel. nih.gov Other pyrimidine analogues have also been designed as highly selective, non-covalent BTK inhibitors, with some derivatives demonstrating high affinity for BTK with IC50 values as low as 0.3 nM. nih.gov

| Compound | Type | Target Kinase | IC50 (nM) |

| Compound 8 (Pyridine Carboxamide) | Covalent | BTK | 0.6 |

| Derivative 9 (Pyrimidine analogue) | Non-covalent | BTK | 0.3 |

| Fenebrutinib | Reversible | BTK | 0.5 |

| Rilzabrutinib (PRN1008) | Reversible Covalent | BTK | 3.1 |

| Spebrutinib | Covalent | BTK | 0.5 |

Enzyme Modulatory Activities

Beyond kinase inhibition, pyrimidine-5-carboxamide derivatives and structurally related compounds have been shown to modulate the activity of other important enzymes involved in cellular metabolism.

A series of novel pyrimidine-5-carboxamide compounds have been described as inhibitors of Nicotinamide N-methyltransferase (NNMT). nih.gov NNMT is an enzyme that plays a role in metabolic regulation, and its increased expression has been linked to metabolic syndrome and type 2 diabetes. nih.gov Therefore, inhibitors of NNMT, such as these pyrimidine-5-carboxamide derivatives, are being explored as potential therapeutics for these conditions. nih.gov

Additionally, compounds with a similar core structure, such as 5-aminoimidazole-4-carboxamide (B1664886) riboside, have been found to be competitive inhibitors of adenosine (B11128) deaminase, an enzyme involved in purine (B94841) metabolism. mdpi.com

Lipoxygenase (LOX) Inhibition

There is no available scientific literature detailing the inhibitory activity of 4-Amino-N-propylpyrimidine-5-carboxamide against lipoxygenase (LOX) enzymes. While various heterocyclic compounds, including other pyrimidine derivatives, have been investigated as LOX inhibitors due to their potential anti-inflammatory properties, specific data regarding the IC₅₀ values or the mechanism of inhibition for this compound are absent from the current body of research.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

No studies have been published that evaluate the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). These enzymes are critical targets in the management of neurodegenerative diseases, and while numerous compounds are screened for this activity, this compound has not been reported in such studies.

Enoyl-CoA Hydratase Inhibition

The potential for this compound to act as an inhibitor of Enoyl-CoA Hydratase has not been explored in any available research. This enzyme is involved in fatty acid metabolism, and its inhibitors are of interest for various therapeutic applications, but no data on the interaction with this specific pyrimidine derivative exists.

Protein Arginine Methyltransferase 5 (PRMT5) Degradation Mechanisms

While the degradation of Protein Arginine Methyltransferase 5 (PRMT5) is a significant area of cancer research, and various molecules, including some with pyrimidine scaffolds, have been designed as PRMT5 degraders, there is no information available that specifically links this compound to this mechanism. nih.govnih.gov Research on PRMT5 degraders has focused on bifunctional molecules like PROTACs, but the activity of this particular compound has not been documented. nih.gov

Cellular Pathway Modulation

Investigations into the ability of this compound to modulate key cellular pathways have also yielded no specific findings.

Osteogenesis Promotion and Bone Anabolic Effects (e.g., BMP2/SMAD1 pathway, Autophagy, Mitophagy)

There are no published studies on the effects of this compound on osteogenesis or bone formation. Consequently, its potential to modulate the BMP2/SMAD1 signaling pathway, or to influence cellular processes such as autophagy and mitophagy in the context of bone anabolism, remains unknown.

Microtubule Targeting Effects

The pyrimidine scaffold is a component of certain molecules that have been identified as microtubule-targeting agents. These agents are a significant class of anticancer drugs that function by interfering with the dynamics of microtubules, which are essential for cell division. This interference can lead to an arrest of the cell cycle in the G2-M phase and ultimately induce apoptosis in cancer cells. For instance, certain 3-nitropyridine (B142982) analogues, which share a nitrogen-containing heterocyclic ring structure with pyrimidines, have been shown to inhibit tubulin polymerization by binding to the colchicine-site of tubulin. While this indicates that related heterocyclic structures can possess microtubule-targeting capabilities, specific studies on this compound's interaction with tubulin or its effect on microtubule polymerization are not currently available.

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

The antiproliferative and cytotoxic activities of pyrimidine and carboxamide derivatives have been evaluated against a variety of cancer cell lines. These studies often reveal that the efficacy of these compounds is dependent on the specific substitutions on the core chemical structure.

Breast Carcinoma (MCF-7)

The MCF-7 breast cancer cell line is frequently used to screen for potential anticancer agents. Studies on various substituted pyrimidine derivatives have demonstrated significant antiproliferative effects. For example, a series of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 cells, with some derivatives showing potent activity. nih.gov One particular compound in this series exhibited an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov Additionally, certain benzimidazole (B57391) carboxamidine derivatives have shown strong inhibitory activity against MCF-7 cells, with one compound reporting an IC50 value as low as 4.6 nM. nih.gov These findings underscore the potential of the amino-pyrimidine and carboxamide moieties in targeting breast cancer cells, although specific data for this compound is absent.

Hepatocellular Carcinoma (HepG-2, Huh-7)

While specific data for this compound against hepatocellular carcinoma cell lines is not available, related structures have been investigated. For example, coumarin–triazole hybrids, which are also heterocyclic compounds, have been screened for cytotoxic activity against HepG2 cells.

Colorectal Carcinoma (HCT-116)

The HCT-116 colorectal carcinoma cell line has also been a target for novel antiproliferative agents. Research on selenylated purslane polysaccharides has demonstrated growth inhibitory effects on HCT-116 cells. nih.gov Although structurally different, this highlights the ongoing search for new compounds with activity against this cancer type. Studies on other classes of compounds, such as antiproliferative agent-7, have shown IC50 values of 30.43 µM against HCT-116 cells. medchemexpress.com

Non-Small Cell Lung Cancer (A549)

The A549 non-small cell lung cancer cell line has been the subject of studies involving carboxamide analogs. For instance, the carboxamide analog ITR-284 has been shown to inhibit the proliferation of A549 cells and induce apoptosis. nih.gov This compound was reported to evoke apoptosis following treatment with a 20 nM concentration for 24 hours. nih.gov This suggests that the carboxamide functional group can be a key pharmacophore for activity against lung cancer cells.

Cervical Carcinoma (HeLa)

Information regarding the specific activity of this compound or closely related pyrimidine-5-carboxamide derivatives against the HeLa cervical carcinoma cell line is not readily found in the reviewed literature.

Table of Antiproliferative Activities of Related Compounds

| Compound Class | Cell Line | Reported Activity (IC50) |

| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 | 4.3 ± 0.11 µg/mL |

| Benzimidazole carboxamidine derivative | MCF-7 | 4.6 nM |

| Antiproliferative agent-7 | HCT-116 | 30.43 µM |

| Carboxamide analog ITR-284 | A549 | 20 nM (induces apoptosis) |

Antimicrobial Activities

No specific data concerning the antimicrobial activities of this compound could be located in the reviewed scientific literature. Research on other pyrimidine derivatives has shown varied antimicrobial potential, but these findings cannot be directly extrapolated to the subject compound. elabscience.com

A diligent search for studies evaluating the antibacterial spectrum and efficacy of this compound yielded no results. There are no published reports detailing its activity against common Gram-positive or Gram-negative bacterial strains, and therefore, no Minimum Inhibitory Concentration (MIC) data can be presented. While related compounds such as 2-amino-4-hydroxypyrimidine-5-carboxylates have been investigated for antibacterial properties, specific data for this compound is absent. nih.gov

There is no available scientific literature describing the in vitro antifungal efficacy of this compound against any fungal species. Studies on other modified pyrimidine-related structures, such as N4-alkyl-5-methylcytidines, have shown antifungal properties, but equivalent research on the title compound has not been published. rsc.org

The potential antimalarial activity of this compound has not been reported. Investigations into related heterocyclic structures like 4-aminoquinoline-triazolopyrimidine hybrids have shown antiplasmodial activity, but no such data exists for this compound. nih.gov

An extensive literature review did not identify any studies investigating the antitubercular efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial strains.

There are no published findings on the antiviral properties of this compound. While research into other complex pyrimidine derivatives has been conducted for potential antiviral applications, this specific compound remains uninvestigated in this context.

Antioxidant and Anti-inflammatory Properties

No specific experimental data on the antioxidant or anti-inflammatory properties of this compound is available in the scientific literature. Standard assays to determine antioxidant capacity, such as the DPPH radical scavenging assay, have not been reported for this compound. pubcompare.ainih.gov Similarly, there are no studies on its potential to modulate inflammatory pathways. Research has been conducted on the anti-inflammatory activity of the broader class of 4-amino-5-arylpyrimidines, but these findings are not specific to the N-propyl derivative. nih.gov

Structure Activity Relationship Sar Elucidation for Pyrimidine 5 Carboxamide Derivatives

Influence of Substituents at the Pyrimidine (B1678525) Core (C-2, C-4, C-5, C-6) on Biological Potency and Selectivity

The pyrimidine scaffold offers multiple sites for substitution, and modifications at the C-2, C-4, C-5, and C-6 positions have been shown to profoundly impact the biological activity of pyrimidine-5-carboxamide derivatives. nih.govorientjchem.org Strategic structural modifications at these positions can generate a diverse library of compounds with varying affinities for biological targets. nih.gov

At the C-2 position , the introduction of an amino group has been identified as a crucial element for the bone anabolic activity of certain pyrimidine derivatives. nih.gov For instance, compounds with a free amino group at this position have demonstrated potent effects in promoting osteogenesis. nih.gov In other contexts, such as the development of anticancer agents, the presence of a secondary amine at C-2 has been linked to strong anti-proliferative efficacy. nih.gov The nature of the substituent on this secondary amine, whether it be a simple alkyl chain or a more complex heterocyclic moiety like benzo[d]imidazole or benzo[d]thiazole, can further modulate the activity profile. nih.gov

The C-4 position is another critical determinant of biological activity. In a series of GPR119 agonists, the presence of a 4-amino group was a key structural feature. nih.gov The nature of the substituent on this amino group, in turn, influences potency. For example, linking a pyridinylethyl group to the 4-amino position resulted in a compound with improved glucose tolerance in animal models. nih.gov In the context of VEGFR-2 inhibitors, aryl substitution at C-4 was found to be essential for activity, possibly due to steric effects and stabilization of intermediate structures. chinesechemsoc.org

Modifications at the C-5 position , which bears the carboxamide group, are also significant. While the carboxamide itself is often crucial for activity, the nature of this group can be varied. nih.gov For instance, replacing the carboxamide with a carbonitrile (cyano) group has been explored in the design of VEGFR-2 inhibitors and anticancer agents. nih.govrsc.org

The C-6 position also plays a role in modulating biological activity. In the development of GPR119 agonists, the introduction of a methyl group at C-6 of the pyrimidine ring was part of the final optimized structure. nih.gov For certain anticancer pyrimidine derivatives, the presence of an aryl group at C-6 was a common feature in active compounds. mdpi.com

The interplay between substituents at these different positions is complex and often synergistic. For example, in a series of bone anabolic agents, the combination of a 2-amino group with specific substituted phenyl rings at other positions was found to be crucial for high potency. nih.gov This highlights the importance of a holistic approach to SAR, considering the entire substitution pattern of the pyrimidine core.

Table 1: Influence of C-2 and C-4 Substituents on Biological Activity

| Compound Series | C-2 Substituent | C-4 Substituent | Biological Activity | Reference |

|---|---|---|---|---|

| Bone Anabolic Agents | Free Amino | 3,4,5-trimethoxyphenyl | Potent osteogenesis promotion | nih.gov |

| Anticancer Agents | Secondary Amine | - | Strong anti-proliferative efficacy | nih.gov |

| GPR119 Agonists | 2-phenyl | Amino | GPR119 agonism | nih.gov |

| VEGFR-2 Inhibitors | - | Aryl | Essential for activity | chinesechemsoc.org |

Impact of the N-Alkyl (e.g., N-propyl, N-isopropyl, N-allyl) Group on Amide Functionality

The N-alkyl substituent on the amide functionality of pyrimidine-5-carboxamides plays a significant role in modulating their physicochemical and biological properties. The size, shape, and lipophilicity of this alkyl group can influence everything from receptor binding and enzyme inhibition to metabolic stability and bioavailability. tudublin.ienih.gov

The introduction of an amide functionality itself can drastically alter the properties of a molecule compared to its parent structure. tudublin.ie The length of the N-alkyl chain is a particularly important parameter. For instance, in the development of bone anabolic agents, long aliphatic chains were introduced to the amide to increase lipophilicity and efficacy. nih.gov This strategy is often employed to enhance the ability of a compound to cross cell membranes and reach its intracellular target.

The choice between different alkyl isomers, such as N-propyl and N-isopropyl, can also have a profound impact on activity. While specific data on the direct comparison of N-propyl, N-isopropyl, and N-allyl groups on 4-Amino-N-propylpyrimidine-5-carboxamide is not extensively detailed in the provided context, the general principles of SAR suggest that such modifications would be critical. The steric bulk of an isopropyl group compared to a propyl group can alter the binding pose of the molecule within a receptor's active site, potentially leading to differences in potency or selectivity. An allyl group, with its unsaturation, introduces a different electronic and conformational profile, which could also lead to distinct biological effects.

In a broader context of drug design, the N-alkyl group can be strategically chosen to optimize pharmacokinetic properties. For example, in the development of HIV integrase inhibitors, N-alkyl-5-hydroxypyrimidinone carboxamides were identified as potent compounds with good pharmacokinetic profiles. nih.gov This underscores the importance of the N-alkyl substituent in achieving a desirable balance of potency and drug-like properties.

Table 2: General Impact of N-Alkyl Group Characteristics

| N-Alkyl Group Characteristic | Potential Impact | Reference |

|---|---|---|

| Chain Length | Influences lipophilicity and efficacy | nih.govtudublin.ie |

| Isomerism (e.g., propyl vs. isopropyl) | Affects steric interactions and binding pose | - |

| Unsaturation (e.g., allyl) | Alters electronic and conformational profile | - |

| Overall Structure | Modulates pharmacokinetic properties | nih.gov |

Role of Peripheral Substituents and Heterocyclic Moieties on Activity Profiles

For instance, in the development of pyrimidine derivatives as bone anabolic agents, the presence of a 2,4,5-trimethoxyphenyl group was found to be crucial for activity. nih.gov This electron-rich aromatic ring likely participates in favorable interactions within the binding pocket of the target protein. Similarly, the introduction of a 4-bromophenyl group was also identified as being important for potency. nih.gov

The fusion of heterocyclic rings to the pyrimidine core can lead to significant enhancements in biological activity. Pyrido[2,3-d]pyrimidines, for example, are a privileged scaffold in medicinal chemistry with a broad range of biological activities. nih.gov In the context of anticancer agents, hybrid molecules incorporating benzo[d]imidazole, benzo[d]oxazole, or benzo[d]thiazole at the C-2 position of a cyanopyrimidine have been designed to target specific enzymes like COX-2. nih.gov

The choice of the heterocyclic moiety can also influence selectivity. For example, in a series of cholinesterase inhibitors, a pyrimidine diamine scaffold bearing an indole (B1671886) moiety showed selectivity for butyrylcholinesterase (BChE), while those with phenolic or catecholic rings were more selective for acetylcholinesterase (AChE). acs.org This highlights the nuanced role that these peripheral groups play in directing the interaction of the molecule with its biological target.

The introduction of these substituents is not limited to the pyrimidine core itself. In some cases, they are appended to other parts of the molecule, such as the N-alkyl group of the carboxamide. This provides an additional vector for optimizing the activity profile of the parent compound.

Table 3: Examples of Peripheral Substituents and their Effects

| Peripheral Substituent/Moiety | Position of Attachment | Effect on Biological Activity | Reference |

|---|---|---|---|

| 2,4,5-trimethoxyphenyl | Pyrimidine Core | Crucial for bone anabolic activity | nih.gov |

| 4-bromophenyl | Pyrimidine Core | Important for potency in bone anabolic agents | nih.gov |

| Benzo[d]imidazole/oxazole/thiazole | C-2 of Pyrimidine | Anticancer activity (COX-2 inhibition) | nih.gov |

| Indole | Pyrimidine Diamine Scaffold | Selectivity for BChE inhibition | acs.org |

| Phenolic/Catecholic Rings | Pyrimidine Diamine Scaffold | Selectivity for AChE inhibition | acs.org |

Conformational Preferences and Their Correlation with Biological Activity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For pyrimidine-5-carboxamide derivatives, the preferred conformation can dictate how well the molecule fits into the binding site of its biological target and the specific interactions it can form.

Conformational restriction is a common strategy used in drug design to improve potency. By replacing a flexible part of a molecule with a more rigid structure, it is possible to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding. For example, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency. nih.gov

The orientation of different parts of the molecule relative to each other is also crucial. In a study of dual BRD4 and PLK1 inhibitors, the orientation of a phenylethylidene-amino moiety at position-5 of the pyrimidine ring was found to be critical for activity. mdpi.com In the most active compounds, this group was buried deep within the binding pocket, allowing for optimal hydrophobic interactions. In contrast, the presence of a bulky substituent on this group caused it to adopt a different orientation, limiting its interactions and reducing its activity. mdpi.com

Molecular dynamics simulations can provide valuable insights into the conformational preferences of molecules and how they interact with their targets. These studies have revealed the important role of different parts of the pyrimidine derivative in occupying specific regions of the binding pocket. For example, for certain cholinesterase inhibitors, the pyrimidine ring, a protonated amine group, and a substituted aromatic moiety were all found to play distinct roles in binding to the catalytic and peripheral anionic sites of the enzyme. acs.org

Pharmacophore Modeling for Optimized Analogues

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov By understanding the key features that a molecule must possess to interact with its target, researchers can design new analogues with optimized properties.

A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. For pyrimidine-5-carboxamide derivatives, the pyrimidine ring itself often serves as a central scaffold. nih.gov The amide functionality is another common pharmacophoric element, with the amide nitrogen and oxygen atoms frequently participating in hydrogen bonding interactions. wikipedia.org

In the development of inhibitors for various targets, pharmacophore models have been instrumental. For example, in the design of Bcr-Abl tyrosine kinase inhibitors, the juxtaposition of an aminopyrimidine and a carboxamide group was a key structural feature identified in active compounds. wikipedia.org Similarly, for cholinesterase inhibitors, a protonated amine group connected to the pyrimidine core by a linear alkyl chain was identified as a crucial pharmacophoric feature for interacting with the catalytic site of the enzyme. acs.org

Pharmacophore models can be generated based on the structures of known active compounds or from the crystal structure of the target protein with a bound ligand. These models can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of new derivatives with improved binding affinity.

By combining the insights from SAR studies with the power of pharmacophore modeling, medicinal chemists can more efficiently explore the chemical space around the pyrimidine-5-carboxamide scaffold and design novel compounds with enhanced potency, selectivity, and drug-like properties. orientjchem.org

Computational Chemistry and Molecular Modeling Investigations in Pyrimidine 5 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This technique is crucial for understanding how pyrimidine-5-carboxamide derivatives interact with their biological targets and is often the first step in structure-based drug design.

Molecular docking simulations are instrumental in elucidating how pyrimidine-5-carboxamide derivatives fit into the active sites of various enzymes.

Lipoxygenase (LOX): Docking studies on pyrimidine (B1678525) acrylamides, a class of pyrimidine derivatives, have been performed to understand their inhibitory activity against lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com These simulations show that the pyrimidine core and its substituents can effectively occupy the active site of soybean LOX, which is often used as a model for human 5-LOX due to significant homology. mdpi.com The binding is analogous to the natural substrate, linoleic acid. mdpi.com

Enoyl-CoA Hydratase: The crystal structure of (R)-specific enoyl-CoA hydratase reveals a deep substrate-binding tunnel. nih.gov The active site contains a catalytic dyad of Asp³¹ and His³⁶. nih.gov While specific docking studies for 4-Amino-N-propylpyrimidine-5-carboxamide with this enzyme are not detailed in the provided results, the known structure of the active site provides a clear target for computational analysis. The binding of any inhibitor would involve interactions within this tunnel, which defines the enzyme's preference for substrates with specific chain lengths. nih.gov The enzyme itself is involved in the biosynthesis of polyhydroxyalkanoates. nih.gov

While detailed docking studies for this compound with Calcium/calmodulin-dependent serine protein kinase (CASK) or Acetylcholinesterase (AChE) were not prominently featured in the searched literature, the principles of active site analysis remain the same. For any given target, simulations would focus on placing the ligand within the catalytic or allosteric site and evaluating the energetic favorability of the resulting poses.

The stability of a ligand-receptor complex is determined by a network of non-covalent intermolecular interactions. Computational studies are key to identifying these interactions.

Hydrogen Bonding: The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the amino and carboxamide groups on the this compound scaffold can act as both hydrogen bond donors and acceptors. In docking simulations of related pyrimidine derivatives, hydrogen bonds are frequently observed with key amino acid residues in the enzyme's active site. nih.gov For instance, in studies of pyrazole-pyrimidine derivatives targeting telomerase, hydrogen bonds with lysine (B10760008) and aspartic acid residues were identified as crucial for binding. nih.gov

π-π Stacking: The aromatic nature of the pyrimidine ring allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target's binding pocket. These interactions contribute significantly to the binding affinity and orientation of the ligand.

Hydrophobic Interactions: The propyl group of this compound and other nonpolar parts of the molecule can form van der Waals and hydrophobic interactions with nonpolar residues in the active site, further stabilizing the complex. nih.gov

| Interaction Type | Ligand Moiety | Potential Interacting Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | Pyrimidine Nitrogens, Amide Group, Amino Group | Asp, Glu, Ser, Thr, Lys, Arg | Directional; crucial for specificity and affinity. |

| π-π Stacking | Pyrimidine Ring | Phe, Tyr, Trp | Stabilizes the ligand within the binding pocket. |

| Hydrophobic Interactions | Propyl Chain | Ala, Val, Leu, Ile | Contributes to overall binding energy. |

Mechanistic Insights from Computational Studies

Beyond static docking, computational methods can provide a dynamic picture of how enzymes are inhibited and how ligand-receptor complexes behave over time.

Computational studies can complement experimental enzyme kinetics to determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive). youtube.comkhanacademy.org By simulating the binding of an inhibitor to both the free enzyme and the enzyme-substrate complex, researchers can predict the mode of inhibition.

Competitive Inhibition: If docking shows that the inhibitor binds to the active site, preventing the substrate from binding, a competitive mechanism is suggested. khanacademy.org The inhibitor and substrate compete for the same location. youtube.com

Noncompetitive/Allosteric Inhibition: If the inhibitor is predicted to bind to an allosteric site (a site other than the active site), it may induce a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding, indicating a noncompetitive mechanism. khanacademy.org

Uncompetitive Inhibition: In this mode, the inhibitor binds only to the enzyme-substrate complex, often at an allosteric site that is created upon substrate binding. khanacademy.org

For example, studies on inhibitors of biotin (B1667282) carboxylase have used kinetic analysis to demonstrate atypical inhibition mechanisms where the inhibitor's binding is enhanced by the presence of ADP. semanticscholar.org Such complex mechanisms can be explored and rationalized using computational models.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide insights into the conformational dynamics of ligand-receptor complexes, revealing their stability and the persistence of key interactions. For instance, MD simulations can show whether a hydrogen bond identified in a static docking pose is stable over time or if it is transient. nih.gov Studying these dynamic aspects can reveal that interactions may be maintained for the entire duration of the simulation or that water molecules may mediate contacts between the ligand and the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

In a QSAR study performed on a series of 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide compounds (a related but different scaffold), researchers aimed to predict their HIV-1 integrase inhibitory activity. researchgate.net The process involved:

Data Set: A series of compounds with known biological activities (pIC₅₀) was compiled. researchgate.net

Descriptor Calculation: Various electronic and physicochemical properties (descriptors) for each molecule were calculated using software like Gaussian and ACD/ChemSketch. researchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) were used to build a model correlating the descriptors with the observed activity. researchgate.net

Validation: The robustness of the model was tested through cross-validation and by using an external test set of compounds not included in the model-building process. researchgate.net

Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

| Step | Description | Example Tools/Methods |

|---|---|---|

| 1. Data Collection | Compile a set of molecules with measured biological activity (e.g., IC₅₀). | Experimental data from literature. |

| 2. Structure Optimization | Calculate the lowest energy 3D conformation for each molecule. | Density Functional Theory (DFT). researchgate.net |

| 3. Descriptor Calculation | Compute numerical values representing molecular properties (e.g., electronic, steric, hydrophobic). | Gaussian, ACD/ChemSketch. researchgate.net |

| 4. Model Generation | Develop a statistical model linking descriptors to activity. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN). researchgate.net |

| 5. Model Validation | Assess the predictive power and robustness of the model. | Leave-many-out cross-validation, external test set. researchgate.net |

Drug Design Principles and Virtual Screening Approaches

The application of drug design principles and virtual screening to identify and optimize lead compounds is a cornerstone of modern pharmaceutical research. These computational techniques, which include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling, are instrumental in predicting the interaction of small molecules with biological targets, thereby accelerating the discovery of new therapeutic agents.

However, in the case of This compound , there is a notable absence of dedicated studies employing these methods. Searches of scientific databases and computational chemistry literature have not yielded specific research detailing the use of this compound in virtual screening campaigns or as a scaffold for targeted drug design based on computational predictions.

While numerous studies explore the computational aspects of other pyrimidine derivatives, such as those targeting various kinases or functioning as antimicrobial agents, the insights from these papers cannot be directly extrapolated to This compound due to the specific influence of its substituent groups on its physicochemical properties and potential biological activity. For instance, research on related compounds like 4-amino-thieno[2,3-d]pyrimidines and other pyrimidine-5-carbonitrile derivatives highlights the critical role of specific structural motifs in determining their therapeutic potential. researchgate.netmdpi.com These studies often involve the creation of detailed molecular models and the use of virtual screening to explore vast chemical libraries, but This compound does not feature in these analyses.

The lack of specific data for This compound means that crucial information for computational studies, such as its preferred binding modes with any potential protein targets, its pharmacophoric features, or its predicted activity from QSAR models, remains uncharacterized in the public domain.

Table 1: Status of Computational Data for this compound

| Computational Method | Status of Available Data |

|---|---|

| Molecular Docking Studies | No specific studies found |

| QSAR Analysis | No specific models developed |

| Pharmacophore Modeling | No specific models generated |

Future Research Directions and Therapeutic Potential of 4 Amino N Propylpyrimidine 5 Carboxamide Analogues

Exploration of Novel Molecular Targets

While the pyrimidine (B1678525) core is a known pharmacophore, research into its analogues continues to uncover novel biological targets, expanding their potential therapeutic applications. The structural versatility of pyrimidine-5-carboxamide derivatives allows them to be tailored to interact with a variety of enzymes and receptors. nih.gov

One significant area of exploration is the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic diseases such as type 2 diabetes and obesity. nih.gov Increased NNMT activity is associated with insulin (B600854) resistance, and genetic knockdown of the NNMT gene in animal models has shown protective effects against diet-induced obesity. nih.gov Consequently, novel pyrimidine-5-carboxamide compounds are being developed as NNMT inhibitors. nih.gov

Another promising target is the salt-inducible kinase (SIK) family, particularly SIK1 and SIK2, which are key regulators in inflammatory processes. nih.gov SIKs act as molecular switches in the polarization of macrophages, and their inhibition can shift the balance from pro-inflammatory to anti-inflammatory states. nih.gov Pyrimidine-5-carboxamide derivatives have been designed to target these kinases for the potential treatment of inflammatory bowel disease (IBD). nih.gov

Furthermore, pyrimidine derivatives have been identified as inhibitors of hSMG-1 kinase. nih.gov This kinase is involved in nonsense-mediated RNA decay and cellular responses to genotoxic stress, making it a potential target for cancer therapy. nih.gov Research efforts have focused on optimizing the pyrimidine scaffold to create selective hSMG-1 inhibitors. nih.gov The pyrimidine scaffold has also been integral in developing inhibitors for other kinases, such as Bcr-Abl, which is crucial in chronic myeloid leukemia. wikipedia.org

The exploration of these targets is often driven by initial findings from phenotypic screens, where compounds are first identified for their biological effect, followed by target deconvolution to identify the specific molecular mechanism. nih.govpku.edu.cn

Development of Selective and Potent Modulators

A primary goal in the development of 4-Amino-N-propylpyrimidine-5-carboxamide analogues is to create molecules with high potency and selectivity for their intended target, thereby maximizing therapeutic efficacy while minimizing off-target effects. This is achieved through systematic structure-activity relationship (SAR) studies.

For instance, in the development of SIK inhibitors, a known inhibitor, HG-9-91-01, was used as a starting point. nih.gov Although potent, it suffered from poor drug-like properties. nih.gov Through a molecular hybridization strategy, a series of new pyrimidine-5-carboxamide derivatives were synthesized, leading to compound 8h , which not only retained high activity and selectivity for SIK1/2 but also possessed superior metabolic stability and in vivo exposure. nih.gov

Similarly, in the pursuit of anti-cancer agents, novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives were designed and synthesized. nih.gov Screening against various cancer cell lines identified compounds with strong inhibitory activity. nih.gov Further investigation revealed that the most potent compound, 8e , acted by inhibiting telomerase, an enzyme crucial for cancer cell immortality. nih.gov Molecular docking simulations helped to identify key amino acid residues in the enzyme's active site, providing a rationale for the observed potency and a guide for future design. nih.gov

The development of bone anabolic agents provides another example. Starting with a tri-substituted pyrimidine, SAR studies showed that a free amino group at the C2 position was beneficial for activity. nih.gov To enhance lipophilicity and efficacy, various amide chains were introduced, leading to the identification of a hexanoyl chain-containing amide as a more active compound for promoting osteogenesis. nih.gov

Table 1: Examples of this compound Analogues and their Biological Activity

| Compound/Analogue Class | Target | Key Findings | Citation |

|---|---|---|---|

| Pyrimidine-5-carboxamide Derivatives | Salt-Inducible Kinases (SIKs) | Compound 8h showed favorable activity and selectivity on SIK1/2 with excellent metabolic stability. | nih.gov |

| Pyrazole-pyrimidine Derivatives | Telomerase | Compound 8e exhibited potent inhibitory activity against telomerase with an IC50 value of 1.02 ± 0.08 μM. | nih.gov |

| Tri-substituted Pyrimidine Derivatives | Bone Anabolic Agents | A hexanoyl chain-containing amide (7b ) was found to be more active in promoting osteogenesis. | nih.gov |

Application of Advanced Synthetic Methodologies

The synthesis of diverse libraries of this compound analogues relies on efficient and versatile synthetic strategies. Researchers are continually developing novel methods to construct and functionalize the pyrimidine core.

One common and economical approach involves the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride to form the pyrimidine ring. nih.gov This method allows for the synthesis of a series of unsymmetrical, highly substituted pyrimidine derivatives. nih.gov Another established method for creating functionalized pyrimidines is the Biginelli reaction. mdpi.com

More advanced, multi-step synthetic routes are employed to create complex derivatives. For example, the synthesis of novel 5'-norcarbocyclic pyrimidine derivatives with antibacterial activity involved several key steps, including free radical bromination and subsequent coupling with various alcohols or the use of click chemistry to introduce alkyltriazolylmethyl groups. mdpi.com

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved through the heterocyclic condensation of an uracil (B121893) amino group with a propenone carbonyl, followed by intramolecular cyclization and oxidation. nih.gov Such multi-step reactions enable the creation of fused heterocyclic systems with distinct pharmacological properties. The development of novel synthetic routes is crucial for accessing new chemical space and generating analogues with improved properties. rsc.org

Investigation of Multitargeting Approaches

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a potential strategy to combat complex diseases and overcome drug resistance. The pyrimidine scaffold is well-suited for the design of multitargeting agents due to its ability to be functionalized at multiple positions. nih.gov

Hybrid molecules that combine the 4-aminoquinoline (B48711) pharmacophore, known for its antimalarial activity, with a 2-aminopyrimidine (B69317) unit have been investigated. nih.gov This approach aims to create agents that are less susceptible to resistance by potentially acting on multiple pathways within the parasite. nih.gov Some of these hybrid compounds have shown potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.gov

In cancer therapy, inhibitors that target multiple tyrosine kinases are common. wikipedia.org Dasatinib, for instance, is a multi-targeted inhibitor of Bcr-Abl and Src family kinases. wikipedia.org Its structure features an aminopyrimidine and a carboxamide group, highlighting the utility of this scaffold in designing polypharmacological agents. wikipedia.org Similarly, pyridine (B92270) derivatives have been developed to target multiple receptors like c-Met, VEGFR2, and EGFR, demonstrating broad anti-tumor activity. wikipedia.org This strategy of targeting several signaling pathways simultaneously can lead to more effective treatments for diseases driven by complex and redundant signaling networks.

Integration of Omics Technologies for Comprehensive Biological Profiling

Modern "omics" technologies, such as proteomics and metabolomics, are powerful tools for gaining a comprehensive understanding of the biological effects of drug candidates. These approaches are increasingly being integrated into the study of this compound analogues.

Chemoproteomics is a particularly valuable technique for identifying the molecular targets of bioactive compounds. nih.govresearchgate.net This can be done using either probe-based or probe-free methods. pku.edu.cnresearchgate.net In affinity-based approaches, the compound of interest is immobilized to pull down its binding partners from a complex biological mixture, which are then identified by mass spectrometry. researchgate.net This allows for the unbiased identification of both primary targets and potential off-targets. pku.edu.cnresearchgate.net

Metabolomics provides a snapshot of the metabolic changes within a cell or organism following treatment with a compound. An unbiased metabolomics screen was used to investigate the mechanism of action of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr), a compound that induces apoptosis in multiple myeloma cells. nih.gov The study revealed that AICAr caused a significant disruption in nucleotide metabolism, leading to pyrimidine starvation, which was identified as the cause of its apoptotic effect. nih.gov This level of mechanistic detail would be difficult to obtain through traditional targeted assays.

By integrating these omics technologies, researchers can build a detailed profile of a compound's mechanism of action, identify novel targets, anticipate potential side effects, and discover biomarkers for patient stratification, ultimately accelerating the development of more effective and safer therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-N-propylpyrimidine-5-carboxamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Multi-step synthesis typically involves coupling a pyrimidine core with a propylamine group via carboxamide linkage. Key steps include:

- Nucleophilic substitution : Reacting 4-chloropyrimidine-5-carboxylic acid with propylamine under reflux in anhydrous tetrahydrofuran (THF) .

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during functionalization .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradients (e.g., ethyl acetate/hexane) ensures purity (>95%) .

- Optimization : Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Hünig’s base) are critical for minimizing byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Nuclear magnetic resonance (NMR; ¹H/¹³C) to resolve amino, propyl, and pyrimidine signals. For example, the propyl chain shows triplet peaks at δ ~0.9–1.2 ppm (¹H) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .

- Crystallinity : X-ray diffraction (XRD) for solid-state structure analysis .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or kinases using colorimetric assays (e.g., Ellman’s method for AChE) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility/stability : High-throughput solubility assays in PBS (pH 7.4) and forced degradation studies under acidic/alkaline conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the target specificity of this compound derivatives?

- Methodological Answer :

- Systematic substitution : Modify the propyl group (e.g., cyclopropyl, branched chains) and pyrimidine substituents (e.g., halogens, methoxy) to assess steric/electronic effects .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs (e.g., carboxamide NH interactions) .

- In vitro/in vivo correlation : Compare enzyme inhibition (IC₅₀) with pharmacokinetic parameters (e.g., logP, plasma protein binding) .

Q. How should contradictory results in biological activity (e.g., high in vitro potency but low in vivo efficacy) be resolved?

- Methodological Answer :

- Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

- Bioavailability : Assess membrane permeability via Caco-2 cell monolayers and blood-brain barrier (BBB) penetration using PAMPA assays .

- Orthogonal assays : Validate target engagement with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .

Q. What computational strategies are recommended for predicting binding modes of this compound with therapeutic targets (e.g., kinases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase), prioritizing residues like Lys721 and Thr830 .

- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes (RMSD < 2 Å) .

- Free-energy calculations : Apply MM-GBSA to quantify binding affinities and guide lead optimization .

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., nitro, boronic esters) to steer electrophilic aromatic substitution .

- Metal catalysis : Use palladium-mediated C–H activation (e.g., Pd(OAc)₂ with pivalic acid) for selective amidation at the 4-position .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent (e.g., DMF at 25°C vs. DMSO at 80°C) to favor desired isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.